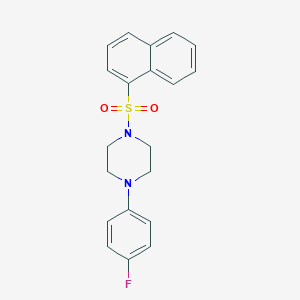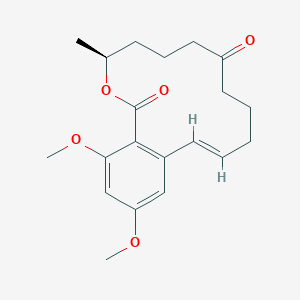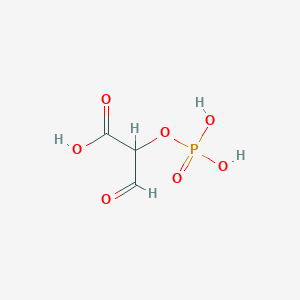
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine, also known as "NFPS," is a chemical compound that has gained significant attention in the scientific community for its potential applications in neuroscience research. NFPS is a selective antagonist of the glutamate transporter EAAT3, which is responsible for regulating the concentration of glutamate in the synaptic cleft.
Mechanism of Action
NFPS is a selective antagonist of the glutamate transporter EAAT3. EAAT3 is responsible for regulating the concentration of glutamate in the synaptic cleft. NFPS inhibits the uptake of glutamate by EAAT3, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
NFPS has been shown to increase extracellular glutamate levels, leading to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia. NFPS has no significant effects on other neurotransmitters such as dopamine, serotonin, or norepinephrine.
Advantages and Limitations for Lab Experiments
NFPS is a selective antagonist of the glutamate transporter EAAT3, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. NFPS has been shown to have no significant effects on other neurotransmitters, making it a useful tool for studying the specific effects of glutamate on neuronal function. However, NFPS has limitations in terms of its selectivity, as it also inhibits the uptake of glutamate by other transporters such as EAAT1 and EAAT2.
Future Directions
NFPS has the potential to be used as a therapeutic agent for neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. Future research should focus on developing more selective EAAT3 antagonists with fewer off-target effects. Additionally, research should focus on the development of novel drug delivery systems to improve the efficacy and safety of EAAT3 antagonists. Finally, more research is needed to understand the role of glutamate transporters in neurological disorders and to identify new targets for drug development.
Synthesis Methods
NFPS can be synthesized using a three-step process. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 1-naphthalenesulfonyl chloride to produce 1-(4-fluorophenyl)-1-naphthalenesulfonamide. The final step involves the reaction of 1-(4-fluorophenyl)-1-naphthalenesulfonamide with piperazine to produce NFPS.
Scientific Research Applications
NFPS has been used extensively in neuroscience research to study the role of glutamate transporters in neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. NFPS has been shown to inhibit the uptake of glutamate by EAAT3, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia.
properties
Product Name |
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine |
|---|---|
Molecular Formula |
C20H19FN2O2S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H19FN2O2S/c21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)26(24,25)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |
InChI Key |
BZLVHYBNAPJHMP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)


![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)



![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)



![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)
